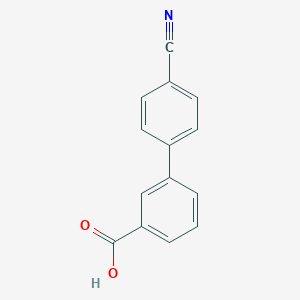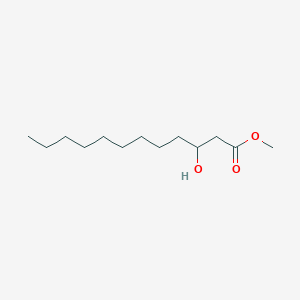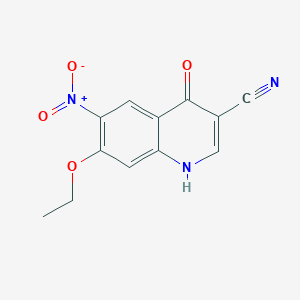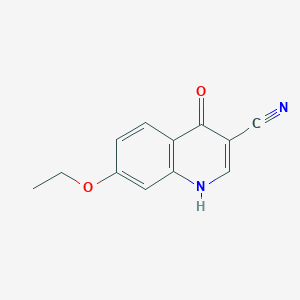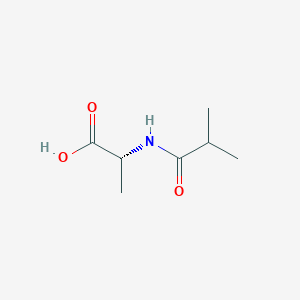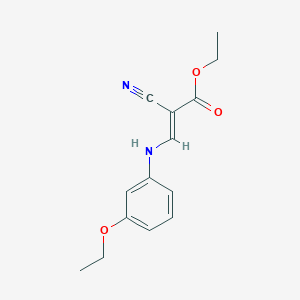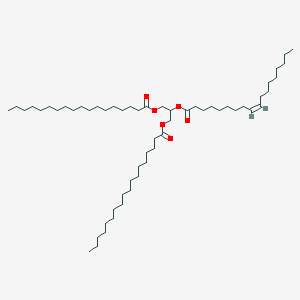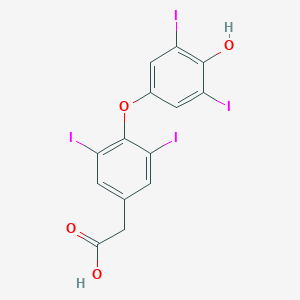
Tetrac
Descripción general
Descripción
El ácido tetraiodotiroacético es un derivado natural de la hormona tiroidea L-tiroxina. Es conocido por su papel significativo en varios procesos biológicos, particularmente en la regulación de la división celular, la angiogénesis y la proliferación de células cancerosas. Este compuesto ha ganado atención debido a sus posibles aplicaciones terapéuticas, especialmente en oncología .
Aplicaciones Científicas De Investigación
El ácido tetraiodotiroacético tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: Desempeña un papel en el estudio del metabolismo de las hormonas tiroideas y sus efectos en los procesos celulares.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos relacionados con la tiroides y ciertos tipos de cáncer. .
Industria: Se utiliza en la producción de análogos de hormonas tiroideas y como componente en ensayos diagnósticos.
Mecanismo De Acción
El ácido tetraiodotiroacético ejerce sus efectos interactuando con el receptor de la hormona tiroidea en la integrina αvβ3 de la membrana plasmática. Esta interacción interrumpe la unión de las hormonas tiroideas, lo que lleva a la inhibición de las vías de señalización descendentes, como la vía de la proteína quinasa activada por mitógeno (MAPK). Esto da como resultado la regulación de la división celular, la angiogénesis y la apoptosis .
Compuestos Similares:
- Ácido triiodotiroacético
- Ácido diiodotiroacético
- Ácido monoiodotiroacético
Comparación: El ácido tetraiodotiroacético es único debido a su alto contenido de yodo, lo que aumenta su afinidad de unión al receptor de la hormona tiroidea. Esto lo hace más efectivo en la inhibición de las vías de señalización mediadas por la hormona tiroidea en comparación con sus contrapartes yodadas inferiores .
Análisis Bioquímico
Biochemical Properties
Tetraiodothyroacetic acid (Tetrac) plays a crucial role in various biochemical reactions. It interacts with the integrin αvβ3 receptor on the plasma membrane, which is known to mediate several cellular processes. This compound inhibits the binding of thyroid hormones T4 and T3 to this receptor, thereby blocking the activation of the MAPK/ERK1/2 signaling pathway . This interaction is significant as it disrupts cancer cell proliferation and angiogenesis, making this compound a potential anti-cancer agent .
Cellular Effects
Tetraiodothyroacetic acid (this compound) exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells and reduce angiogenesis by blocking the integrin αvβ3 receptor . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of Tetraiodothyroacetic acid (this compound) involves its binding interactions with biomolecules and subsequent effects on cellular processes. This compound binds to the integrin αvβ3 receptor on the cell surface, inhibiting the binding of thyroid hormones T4 and T3 . This inhibition prevents the activation of the MAPK/ERK1/2 signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetraiodothyroacetic acid (this compound) have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that this compound can maintain its anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Tetraiodothyroacetic acid (this compound) vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cancer cell proliferation and angiogenesis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
Tetraiodothyroacetic acid (this compound) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate thyroid hormone metabolism and signaling . This compound competes with T4 and T3 for binding to the integrin αvβ3 receptor, thereby modulating the metabolic flux and levels of thyroid hormone metabolites . This interaction is crucial for its anti-cancer properties, as it disrupts the metabolic processes that support cancer cell growth and survival .
Transport and Distribution
Tetraiodothyroacetic acid (this compound) is transported and distributed within cells and tissues through specific transporters and binding proteins . It primarily localizes to the plasma membrane, where it interacts with the integrin αvβ3 receptor . This localization is essential for its biological activity, as it allows this compound to effectively inhibit thyroid hormone signaling and exert its anti-cancer effects .
Subcellular Localization
The subcellular localization of Tetraiodothyroacetic acid (this compound) is primarily at the plasma membrane, where it interacts with the integrin αvβ3 receptor . This interaction is facilitated by targeting signals and post-translational modifications that direct this compound to the cell surface . The localization of this compound at the plasma membrane is crucial for its activity, as it enables the inhibition of thyroid hormone signaling and the disruption of cancer cell proliferation and angiogenesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido tetraiodotiroacético se puede sintetizar mediante la yodación del ácido tiroacético. El proceso involucra el uso de yodo y un agente oxidante adecuado bajo condiciones controladas para asegurar la yodación selectiva de los anillos aromáticos .
Métodos de Producción Industrial: En entornos industriales, la producción de ácido tetraiodotiroacético implica reacciones de yodación a gran escala, seguidas de pasos de purificación como la cristalización y la cromatografía para obtener el compuesto puro. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza mientras se minimizan los subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido tetraiodotiroacético experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar compuestos de mayor estado de oxidación.
Reducción: Puede reducirse a derivados yodados inferiores.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos electrófilos como halógenos y agentes nitrantes en condiciones ácidas o básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados yodados y compuestos aromáticos sustituidos .
Comparación Con Compuestos Similares
- Triiodothyroacetic acid
- Diiodothyroacetic acid
- Monoiodothyroacetic acid
Comparison: Tetraiodothyroacetic acid is unique due to its high iodine content, which enhances its binding affinity to the thyroid hormone receptor. This makes it more effective in inhibiting thyroid hormone-mediated signaling pathways compared to its lower iodinated counterparts .
Propiedades
IUPAC Name |
2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYSSNKSXAVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048186 | |
| Record name | Tetrac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-30-1 | |
| Record name | Tetraiodothyroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraiodothyroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraiodothyroacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tetrac?
A1: this compound primarily targets the cell surface receptor located on integrin αvβ3. This integrin is predominantly expressed by cancer cells, dividing endothelial cells, and vascular smooth muscle cells. [, , ]
Q2: How does this compound interact with its target?
A2: this compound acts as an antagonist at the thyroid hormone receptor site on integrin αvβ3, blocking the binding and actions of the natural thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). [, , ]
Q3: What are the downstream effects of this compound binding to integrin αvβ3?
A3: this compound binding to αvβ3 triggers several downstream effects, including:- Inhibition of tumor cell proliferation [, , , , ]- Inhibition of angiogenesis [, , , , , ]- Induction of apoptosis [, , , ]- Disruption of cancer cell survival pathway gene expression [, , ]- Inhibition of repair of radiation-induced DNA double-strand breaks [, , ]
Q4: Does this compound have any agonist-independent effects at integrin αvβ3?
A4: Yes, in addition to antagonizing T4 and T3, this compound also exerts agonist-independent anti-proliferative effects by modulating the transcription of cancer cell genes involved in cell survival, cell cycle control, angiogenesis, apoptosis, chemotherapeutic agent export, and DNA repair. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H10I4O4, and its molecular weight is 677.9 g/mol.
Q6: Has this compound been formulated into nanoparticles?
A6: Yes, this compound has been successfully conjugated to a poly (lactic-co-glycolic acid) (PLGA) polymer to create nanoparticles known as Nanothis compound or Nano-diamino-tetrac (NDAT). [, ]
Q7: What are the advantages of Nanothis compound over unmodified this compound?
A7: Nanothis compound offers several advantages, including:- Enhanced potency compared to unmodified this compound [, ]- Exclusive action at the cell surface, preventing cell entry [, ]- Potential for targeted drug delivery by encapsulating chemotherapeutic agents within the nanoparticle []
Q8: How does the deamination of T4 to create this compound affect its activity?
A8: Deamination of T4 to this compound significantly alters its activity profile. While T4 acts primarily through the classical nuclear thyroid hormone receptor, this compound selectively targets the integrin αvβ3 receptor, leading to distinct downstream effects. [, ]
Q9: How is this compound metabolized in the body?
A9: In rats, this compound has been shown to bind to transthyretin (prealbumin) in serum. [, ] Further research is needed to fully elucidate the metabolism and elimination pathways of this compound in different species.
Q10: What types of cancer cells have shown sensitivity to this compound in vitro?
A10: In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound on various human cancer cell lines, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Breast cancer [, , ]- Gastric cancer []- Glioblastoma [, ]- Multiple myeloma [, ]- Colorectal cancer [, ]- Basal cell carcinoma []
Q11: What is the evidence for the in vivo efficacy of this compound?
A11: Studies using xenograft models in nude mice have shown that this compound and its nanoparticulate formulations effectively inhibit tumor growth in various human cancer types, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Glioblastoma [, ]- Prostate cancer []- Pancreatic cancer []- Urinary bladder cancer []
Q12: Are there any known mechanisms of resistance to this compound?
A12: While specific resistance mechanisms to this compound haven't been fully elucidated, the variable expression levels of integrin αvβ3 on different cancer cells may play a role in sensitivity to the drug. [] Further research is needed to identify potential resistance mechanisms and develop strategies to overcome them.
Q13: How does the nanoparticulate formulation of this compound (Nanothis compound) affect its delivery and targeting?
A13: Nanothis compound, due to its size and surface properties, offers improved tumor targeting compared to unmodified this compound. The nanoparticle formulation can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to increased drug concentration at the tumor site. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



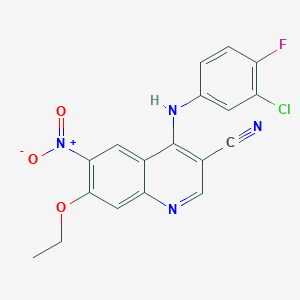
![5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
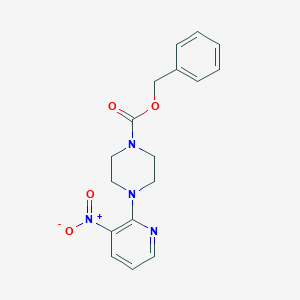
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B142847.png)
